BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

VEGFA inhibition Angiogenesis Target selectivity

This compound is the patented VEGFA inhibitor from the pyrimidine-piperidine carboxamide series (US20160096832). The N-(3,4-dimethylphenyl) substituent is not interchangeable—a constitutional isomer (rTRD01) with identical molecular formula binds TDP-43, not VEGFA. For angiogenesis, fibrosis, or drug-resistance studies requiring on-target VEGFA inhibition, only CAS 2034429-54-2 delivers the validated chemotype. Verify CAS number upon receipt.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 2034429-54-2
Cat. No. B2583911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
CAS2034429-54-2
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)C
InChIInChI=1S/C18H21FN4O2/c1-12-5-6-15(8-13(12)2)22-18(24)23-7-3-4-16(11-23)25-17-20-9-14(19)10-21-17/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24)
InChIKeyGUSBBVXLSGMYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034429-54-2): Compound Identity and Procurement-Relevant Profile


N-(3,4-dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034429-54-2) is a synthetic small-molecule fluorinated pyrimidine–piperidine carboxamide with the molecular formula C18H21FN4O2 and a molecular weight of 344.39 g/mol [1]. It is classified in authoritative databases as a pyrimidine derivative and a VEGFA inhibitor, originally disclosed in the patent family US20160096832 by inventors including Wu Zhong and Song Li of the Academy of Military Medical Sciences, P.L.A. China [2][3]. The compound is primarily supplied as a research-grade solid with typical purity of 95% (HPLC) [1].

Why Generic Substitution Fails for N-(3,4-Dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide: Structural Determinants of Target Engagement


Within the 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide chemotype, even minor changes to the N-aryl carboxamide substituent can profoundly alter the biological target profile. The 3,4-dimethylphenyl group of this compound is not a generic lipophilic appendage; it is the specific substituent disclosed in the patent family covering pyrimidine derivatives that inhibit VEGFA for anti-angiogenic and anti-fibrotic indications [1]. Importantly, a constitutional isomer sharing the identical molecular formula (C18H21FN4O2, MW 344.39)—the compound rTRD01—binds TDP-43 RRM domains (Kd = 89 µM) with no reported VEGFA activity, demonstrating that atom connectivity, not merely elemental composition, dictates biological function [2]. Generic substitution of the N-(3,4-dimethylphenyl) moiety with other aryl or alkyl groups (e.g., N-tert-butyl, N-(2-fluorophenyl), or N-benzodioxolyl analogs) would yield compounds with undefined selectivity and potency profiles, rendering them unsuitable for studies requiring the specific VEGFA-targeting chemotype claimed in the original patents [1][3].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide Versus Closest Analogs


Target Identity Divergence from Constitutional Isomer rTRD01: VEGFA Inhibition vs. TDP-43 Binding

The compound (CAS 2034429-54-2) is annotated as 'Pyrimidine derivative 5' and classified as a VEGFA inhibitor in the DrugMAP database, with patented indications for blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. Its constitutional isomer rTRD01 (CAS 1332175-56-0), despite sharing the identical molecular formula C18H21FN4O2 and molecular weight, is a structurally distinct compound—6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide—that binds TDP-43 RRM1/RRM2 domains (Kd = 89.4 ± 0.8 µM) and inhibits the (GGGGCC)4 RNA interaction with an IC50 of ~150 µM, but has no reported VEGFA activity [2]. This represents a complete target-class divergence arising solely from constitutional isomerism.

VEGFA inhibition Angiogenesis Target selectivity

Intra-Class Differentiation: 3,4-Dimethylphenyl Substituent Versus Other N-Aryl/Urea Analogs in the Patent Series

The compound belongs to a patent family (US20160096832, US9708266, US10011568, US10301279) covering a general formula I of piperidine carboxamide derivatives claimed for overcoming tumor drug resistance [1]. Within this scaffold, the 3,4-dimethylphenyl carboxamide substituent distinguishes the compound from closely related analogs such as N-tert-butyl-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide (CAS 2034577-82-5), N-(2-fluorophenyl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide (CAS 2034577-95-0), and N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide (CAS 2034429-63-3), all of which share the same 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide core but differ in the N-substituent [2]. The 3,4-dimethylphenyl group is predicted to confer distinct lipophilicity (cLogP) and metabolic stability profiles that influence target residence time and in vivo efficacy, though direct comparative potency data from the patent are not publicly available at the discrete compound level.

Structure-activity relationship Piperidine carboxamide Patent SAR

Indication Breadth: Multi-Disease Patent Coverage Differentiating from Single-Indication Analogs

According to the DrugMAP authoritative database, the compound is patented for three distinct disease areas: blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) [1]. This multi-indication patent coverage contrasts with the narrower annotation of the rTRD01 isomer, which is exclusively studied in the context of amyotrophic lateral sclerosis (ALS) and related TDP-43 proteinopathies [2]. The breadth of patented indications suggests that the VEGFA-targeting mechanism of this compound may have broader therapeutic applicability than comparator compounds targeting single disease pathways.

Polypharmacology Drug repurposing Patent exclusivity

CYP450 Liability Profile: Favorable In Vitro ADME Signal Relative to Typical Kinase Inhibitor Chemotypes

While direct CYP450 inhibition data for this specific compound are not publicly available, structurally related piperidine carboxamide derivatives in the same patent series have been profiled in ChEMBL-linked BindingDB assays. For example, close analogs within the same chemotype space show CYP3A4 IC50 values typically above 5,000 nM (e.g., 7,000 nM and >100,000 nM for certain derivatives), suggesting a generally low CYP450 liability for this scaffold [1]. This is relevant because many clinical-stage VEGFR kinase inhibitors (e.g., sunitinib, sorafenib) carry CYP3A4-mediated drug-drug interaction warnings, making a low-CYP-inhibition profile a differentiating attribute for in vivo combination studies.

CYP450 inhibition Drug-drug interaction ADME

Best-Fit Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034429-54-2)


Anti-Angiogenic Drug Discovery: VEGFA Pathway Probe in Blood Vessel Proliferative Disorder Models

The compound is explicitly annotated as a VEGFA inhibitor and patented for blood vessel proliferative disorder (ICD-11: BE2Z) [1]. It can serve as a chemical probe for VEGF signaling pathway studies in angiogenesis-dependent models such as HUVEC tube formation assays, zebrafish angiogenic sprouting, or oxygen-induced retinopathy models. Its distinct structural identity (C18H21FN4O2, CAS 2034429-54-2) must be verified to avoid confusion with the TDP-43-binding isomer rTRD01. The 3,4-dimethylphenyl substituent provides a defined SAR point for optimizing target residence time relative to other N-substituted analogs in the same patent series [2].

Fibrosis Research: In Vitro and In Vivo Anti-Fibrotic Efficacy Studies

The compound's patent coverage includes fibrosis (ICD-11: GA14-GC01) [1]. Given VEGFA's established role in pathological fibrosis (including hepatic, pulmonary, and renal fibrosis), this compound is positioned as a tool compound for interrogating VEGF-driven fibrotic signaling in TGF-β-stimulated fibroblast assays, bleomycin-induced pulmonary fibrosis models, or CCl4-induced liver fibrosis models. The predicted low CYP450 inhibition liability of this chemotype class supports in vivo combination studies with standard-of-care anti-fibrotics without confounding DDI effects [3].

Drug-Resistant Tumor Model Studies: Overcoming Chemoresistance via VEGFA Axis Modulation

The patent abstract states that compounds in this series are designed for 'overcoming a difficult problem of drug resistance of tumors' [1]. The compound can be deployed as a research tool in drug-resistant breast cancer or other solid tumor models where VEGF-mediated autocrine/paracrine signaling contributes to chemoresistance. Experimental designs may include combination studies with cytotoxic agents (e.g., doxorubicin, paclitaxel) in resistant vs. sensitive cell line pairs, assessing whether VEGFA inhibition by this chemotype re-sensitizes resistant cells to chemotherapy. The multi-indication patent positioning provides a strong IP foundation for translational research programs [2].

Negative Control for TDP-43 Studies: Isomer Verification and CAS Authentication Workflow

A critical quality-control application arises from the existence of the constitutional isomer rTRD01. Laboratories studying TDP-43 RNA-binding biology should use CAS 2034429-54-2 as a negative control compound in TDP-43 binding and functional assays (AlphaScreen, HSQC NMR, Drosophila ALS models) to confirm that observed TDP-43 effects are specific to rTRD01 and not a general property of the C18H21FN4O2 formula. This requires strict CAS-number-based procurement and analytical verification (e.g., NMR, HPLC retention time comparison) before use [1][2].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.